5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-(3-Phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-phenylpyrazole moiety at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic properties . Its structural complexity necessitates advanced synthetic strategies, often involving cyclization reactions and catalytic amination (e.g., iridium-catalyzed methods) .
Properties
IUPAC Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-18(20,21)13-8-4-7-12(9-13)16-22-17(26-25-16)15-10-14(23-24-15)11-5-2-1-3-6-11/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQSZNNUUSERRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1,2,4-Oxadiazole Core Formation
The 1,2,4-oxadiazole ring system is typically constructed via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For the target compound, the 3-[3-(trifluoromethyl)phenyl] substituent is introduced during this stage.
Amidoxime Intermediate Preparation
The synthesis begins with the preparation of 3-[3-(trifluoromethyl)phenyl]amidoxime. This involves reacting 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in a mixed ethanol/water solvent system under reflux (4–6 hours). The reaction is catalyzed by sodium hydroxide, yielding the amidoxime intermediate with >80% efficiency.
Cyclization with Activated Carboxylic Acid Derivatives
The amidoxime undergoes heterocyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Two primary approaches have been documented:
Acyl Chloride Method
Reaction with 3-phenyl-1H-pyrazole-5-carbonyl chloride in toluene at 110–120°C for 6–8 hours produces the oxadiazole core. Tributylamine is often added to scavenge HCl, improving yields to 55–65%.
Coupling Agent-Assisted Synthesis
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as an activating agent, the amidoxime reacts with 3-phenyl-1H-pyrazole-5-carboxylic acid in dichloromethane at room temperature. This method achieves comparable yields (58–62%) but reduces side product formation.
Functionalization of the Pyrazole Moiety
The 3-phenyl-1H-pyrazol-5-yl group is introduced either prior to or after oxadiazole ring formation, depending on the synthetic strategy.
Preformed Pyrazole Approach
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is hydrolyzed to the carboxylic acid using 6M HCl in ethanol (reflux, 4 hours). Subsequent coupling with the amidoxime intermediate via the acyl chloride method (Section 1.2.1) completes the synthesis.
Post-Cyclization Modification
An alternative route involves installing the pyrazole group after oxadiazole formation:
- Mitsunobu Reaction : The hydroxyl group of 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF with 3-phenyl-1H-pyrazol-5-ol (0°C to room temperature, 12 hours).
- Nucleophilic Aromatic Substitution : Using K₂CO₃ as base in acetonitrile, 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes substitution with 3-phenyl-1H-pyrazole-5-thiol at 80°C for 6 hours.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining yields at 50–55%. Purification via recrystallization from ethanol/water (3:1) achieves >95% purity by HPLC.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, CDCl₃)
¹³C NMR Data (101 MHz, CDCl₃)
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing formation of 1,3,4-oxadiazole isomers is minimized by:
Alternative Synthetic Pathways
Industrial Production Considerations
For kilogram-scale synthesis, a three-step process proves most cost-effective:
- Amidoxime Formation : Continuous flow reactor (residence time 45 min, 80°C)
- Cyclization : Tubular reactor with static mixing elements (120°C, 2 MPa)
- Crystallization : Anti-solvent addition using microfluidics for particle size control
This approach reduces production costs by 37% compared to batch methods while achieving 99.2% purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Structural Comparisons of 1,2,4-Oxadiazole Derivatives
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Key Observations
Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group in the target compound and analogs like SEW2871 enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs .
Heterocyclic Variations : Substitution of pyrazole (e.g., cyclopropyl in ) or oxadiazole (e.g., thienyl in SEW2871) alters receptor selectivity and potency .
Synthetic Challenges : Lower yields in borane complexes (e.g., 47% for Compound 57 ) highlight difficulties in sterically hindered reactions.
Biological Activity
The compound 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a pyrazole moiety and a trifluoromethyl phenyl group, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in various therapeutic areas, particularly in oncology. The compound under discussion has shown promising results against several cancer cell lines.
Anticancer Activity
A series of in vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 2.78 | Inhibition of cell proliferation |
| U-937 (Leukemia) | 1.50 | Apoptotic pathway activation |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating that it activates apoptotic pathways effectively .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological potency of oxadiazole derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, which can improve binding affinity to biological targets .
Comparative Analysis
A comparative study with other oxadiazole derivatives showed that modifications in the phenyl ring can drastically affect anticancer activity. For instance:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| Doxorubicin | 0.12 | Standard reference for comparison |
| Compound A (similar structure) | 10.00 | Less potent than the target compound |
| Compound B (without trifluoromethyl) | 25.00 | Significant decrease in activity |
Table 2: Comparison of IC50 values for various compounds against MCF-7 cell line.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to controls treated with saline or standard chemotherapy agents. Histological analyses confirmed increased apoptosis within tumor tissues treated with the compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?
- Methodology : The synthesis typically involves cyclization reactions of hydrazides with nitrile oxides or acyl chlorides. For example:
- Step 1 : React 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with 3-(trifluoromethyl)benzoyl chloride.
- Step 2 : Cyclize the intermediate under reflux in a polar aprotic solvent (e.g., DMF) with catalytic base (e.g., K₂CO₃) .
- Key Conditions : Temperature (80–120°C), reaction time (6–12 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradient) yields >90% purity .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .
- HRMS : Validates molecular formula (e.g., C₁₉H₁₂F₃N₅O) .
- IR Spectroscopy : Detects oxadiazole ring vibrations (~1,250 cm⁻¹) and pyrazole N–H stretches (~3,400 cm⁻¹) .
- Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : IC₅₀ values of 2–10 µM against glioblastoma (LN229) and breast cancer (T47D) cell lines via apoptosis induction .
- Antimicrobial Screening : Moderate inhibition of S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/pyrazole rings) influence biological activity?
- SAR Insights :
- Design Strategy : Electron-withdrawing groups (e.g., CF₃) enhance target affinity, while bulky substituents reduce solubility .
Q. What mechanisms underlie the compound’s apoptosis-inducing effects in cancer cells?
- Proposed Pathways :
- G₁ Cell Cycle Arrest : Observed in T47D cells via flow cytometry, followed by caspase-3/7 activation .
- Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target .
Q. How can discrepancies in biological activity across studies be resolved?
- Experimental Design :
- Dose Optimization : Test a broader concentration range (0.1–100 µM) to account for varying IC₅₀ thresholds .
- Target Profiling : Use siRNA knockdown to validate TIP47 dependency in responsive vs. non-responsive cell lines .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out rapid inactivation .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Model Selection :
- MX-1 Xenograft (Mice) : Tumor volume reduction by 50% at 10 mg/kg (oral, QD) .
- PK Parameters : High bioavailability (F = 65%) but short half-life (t₁/₂ = 2.1 hrs) necessitates prodrug development .
- Analytical Validation : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL) .
Methodological Considerations
-
Synthetic Challenges :
- Side Reactions : Competing 1,3,4-oxadiazole formation mitigated by using Cs₂CO₃ instead of NaH .
- Scale-Up : Batch reactors (≥100 g) require controlled exothermic conditions to prevent decomposition .
-
Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
